echinhibin 1
Description
Historical Context of Discovery and Initial Characterization
The initial discovery of echinhibin-1 stemmed from broader investigations into the antiviral properties of snake venoms. In the mid-1990s, researchers screening various snake venoms for activity against the Sendai virus identified the venom of the painted saw-scaled viper, Echis coloratus, as particularly potent. mdpi.comcabidigitallibrary.org This led to the isolation and purification of the active component, which was named echinhibin-1. mdpi.comcabidigitallibrary.orgjst.go.jpresearchgate.net
Initial characterization revealed echinhibin-1 to be a metalloprotease with a molecular weight of approximately 25 kDa. mdpi.com Early studies demonstrated that it could neutralize the Sendai virus, suggesting that its mechanism of action involved interfering with the initial stages of viral infection, possibly by cleaving the hemagglutinin-neuraminidase (HN) protein and thus blocking the virus's adsorption to host cells. nih.gov
Phylogenetic and Zoological Origin: Insights from Echis Species Venom
Echinhibin-1 is a natural component of the venom of vipers belonging to the genus Echis, commonly known as saw-scaled vipers. It was first isolated from Echis coloratus. mdpi.com The venom of Echis species is a complex mixture of various proteins and peptides, including metalloproteinases (SVMPs), phospholipases A2 (PLA₂s), disintegrins, C-type lectin-like proteins, and serine proteases. researchgate.netmdpi.com The precise composition of the venom can vary between different Echis species, such as Echis ocellatus (ocellated carpet viper), Echis pyramidum leakeyi, and Echis carinatus sochureki (eastern saw-scaled viper). researchgate.netpnas.orgkaushikbharati.org
The study of venom components like echinhibin-1 and related C-type lectin-like proteins across different Echis and other viper species, such as those in the genus Bitis, provides valuable insights into their evolutionary relationships. kaushikbharati.orgnih.gov Phylogenetic analyses of these toxin sequences help to understand how venom proteomes have evolved. For instance, C-type lectin-like proteins are considered to be specific to the Viperidae family, with the alpha and beta chains of these proteins resulting from an early gene duplication event. nih.gov The conservation of sequences for certain C-type lectins across geographically distinct Echis species suggests a conserved and functionally important role for these toxins. kaushikbharati.org
The venom of Echis ocellatus, the most medically significant snake in West Africa, is particularly rich in snake venom metalloproteinases (SVMPs), which are primarily responsible for the hemorrhagic and coagulopathic effects of envenomation. researchgate.netlstmed.ac.uk C-type lectin-like proteins, the class to which related compounds like echicetin (B1178919) belong, constitute a smaller but significant portion of the venom. researchgate.netlstmed.ac.uk
Properties
CAS No. |
155948-66-6 |
|---|---|
Molecular Formula |
C12H18N2O |
Synonyms |
echinhibin 1 |
Origin of Product |
United States |
Advanced Methodologies for Echinhibin 1 Isolation and Purification
Biotechnological Extraction Protocols from Natural Sources
The primary natural source of echinhibin-1 is the venom of the Echis coloratus snake. nih.gov The extraction of crude venom is the initial step, followed by protocols to prepare the venom for purification. This process begins with lyophilization (freeze-drying) of the collected venom to preserve the stability and biological activity of its components. The lyophilized venom is then dissolved in a specific buffer solution, often at a controlled pH and ionic strength, to ensure the proteins are properly folded and charged for subsequent chromatographic steps. nih.gov
The initial preparation of the crude venom is critical and involves several key steps:
Solubilization : The lyophilized venom is dissolved in a suitable buffer, such as sodium acetate, to create a crude extract. nih.gov
Clarification : This solution is then centrifuged at high speeds to remove insoluble components, such as cellular debris and lipids. sigmaaldrich.com
Filtration : The supernatant is further filtered through membranes (e.g., 0.45 µm) to eliminate any remaining particulate matter, preventing the clogging of chromatography columns in later stages. sigmaaldrich.com
These preparatory steps are essential for ensuring the efficiency and resolution of the subsequent purification techniques.
Multi-Stage Chromatographic Separation Techniques
A sequential combination of chromatographic techniques is employed to isolate echinhibin-1 from the clarified venom extract. This multi-stage approach separates proteins based on different physicochemical properties, such as size, charge, and affinity. nih.govmdpi.com The purification of echinhibin-1 typically involves gel filtration followed by ion-exchange chromatography. nih.gov
Size-Exclusion Chromatography Optimization
Size-Exclusion Chromatography (SEC), also known as gel filtration, is often the initial chromatographic step. nih.govgbiosciences.com This technique separates molecules based on their hydrodynamic radius (size). patsnap.com The crude venom extract is passed through a column packed with a porous gel matrix, such as Sephadex G-50. nih.gov
Principle of Separation:
Large molecules : Proteins larger than the pores of the gel matrix are excluded and travel through the column in the void volume, eluting first. patsnap.comyoutube.com
Small molecules : Smaller proteins, like echinhibin-1 (approximately 25 kDa), can enter the pores of the matrix, taking a longer, more tortuous path through the column. nih.govpatsnap.com This results in a later elution time.
Optimization of SEC for echinhibin-1 involves several factors to maximize resolution:
Column Selection : The choice of resin is critical. The fractionation range of the resin must be appropriate for the target protein's molecular weight. gbiosciences.com
Flow Rate : A lower flow rate generally provides better resolution by allowing more time for molecules to diffuse into and out of the pores. youtube.com
Sample Volume : The sample volume should be kept minimal (typically 1-2% of the column volume) to prevent peak broadening and ensure optimal separation. youtube.com
Table 1: Size-Exclusion Chromatography (SEC) Parameters for Echinhibin-1 Purification
| Parameter | Description | Typical Value/Condition for Echinhibin-1 |
|---|---|---|
| Stationary Phase | Porous beads that separate molecules by size. | Sephadex G-50 |
| Mobile Phase | Buffer that carries the sample through the column. | Isocratic buffer (e.g., Tris, phosphate) |
| Elution Order | Based on molecular size. | Larger molecules elute first, smaller molecules later. |
| Key Benefit | Separates based on size, useful as an initial clean-up step. | Removes very large and very small contaminants. |
Ion-Exchange Chromatography Parameters
Following SEC, fractions containing echinhibin-1 are subjected to Ion-Exchange Chromatography (IEX). This powerful technique separates proteins based on their net surface charge at a specific pH. harvardapparatus.com The purification of echinhibin-1 utilizes a sequential application of both anion-exchange (DEAE-Sepharose) and cation-exchange (CM-Sepharose) chromatography. nih.gov
Process:
Anion-Exchange (DEAE-Sepharose) : At a specific buffer pH, proteins with a net negative charge will bind to the positively charged DEAE (diethylaminoethyl) resin. Echinhibin-1, with an isoelectric point of 7.0, can be manipulated to bind or flow through depending on the buffer pH. nih.gov
Cation-Exchange (CM-Sepharose) : Subsequently, a cation-exchange step using negatively charged CM (carboxymethyl) resin is performed. By adjusting the buffer to a pH below the protein's isoelectric point, the protein will have a net positive charge and bind to the CM resin. harvardapparatus.com
Proteins are typically eluted by increasing the salt concentration of the buffer (gradient elution), which disrupts the electrostatic interactions between the protein and the resin. harvardapparatus.com
Table 2: Key Parameters for Optimizing Ion-Exchange Chromatography
| Parameter | Influence on Separation | Optimization Strategy |
|---|---|---|
| pH of Buffer | Determines the net charge of the protein. Proteins bind when the buffer pH is above their pI for anion exchange and below their pI for cation exchange. harvardapparatus.com | Select a buffer pH that is at least 0.5-1.0 unit away from the protein's isoelectric point (pI). |
| Ionic Strength | Affects the binding and elution of the protein. Low ionic strength promotes binding, while high ionic strength causes elution. scribd.com | Use a linear or step salt gradient (e.g., NaCl) for elution to separate proteins with different charge densities. |
| Type of Exchanger | Determines whether cations or anions are bound. Weak exchangers (like DEAE, CM) are used for proteins. harvardapparatus.com | Choose an anion exchanger (DEAE) or cation exchanger (CM) based on the protein's stability and charge at the desired pH. |
| Flow Rate | Influences the dynamic binding capacity and resolution. | Slower flow rates can improve resolution but increase separation time. |
Affinity Chromatography Development
While not reported in the initial purification scheme for echinhibin-1, affinity chromatography represents a highly specific and powerful potential third step. nih.govmdpi.com This technique separates molecules based on a specific, reversible binding interaction between the target protein and a ligand immobilized on the chromatography matrix. researchgate.net
For echinhibin-1, which is a metalloproteinase, an affinity chromatography column could be developed using:
Substrate Analogs or Inhibitors : Immobilizing a specific inhibitor of metalloproteinases, such as o-phenanthroline, could selectively bind echinhibin-1 from the mixture. nih.govmdpi.com
Immunoaffinity : Developing antibodies with high affinity for echinhibin-1 and immobilizing them on a support matrix would create a highly specific purification tool. mdpi.com
This method offers the potential for a single-step purification with very high purity, though the development of a suitable affinity ligand can be a complex process. nih.gov
Advanced Purity and Homogeneity Assessment
After the final purification step, the purity and homogeneity of the isolated echinhibin-1 must be rigorously assessed. Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) and Mass Spectrometry are standard, high-resolution techniques for this purpose. mdpi.com
SDS-PAGE: This electrophoretic technique separates proteins primarily based on their molecular mass. The purified protein sample is denatured and coated with the negatively charged detergent SDS, which masks the protein's intrinsic charge. researchgate.net When subjected to an electric field in a polyacrylamide gel, the proteins migrate towards the positive electrode at a rate inversely proportional to the logarithm of their molecular weight. plos.org A pure sample of echinhibin-1 should appear as a single band on the gel, corresponding to its molecular weight of approximately 25 kDa. nih.govplos.org
Mass Spectrometry (MS): This analytical technique provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z). nih.gov For protein analysis, techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI) are commonly used. nih.gov Mass spectrometry can:
Confirm the precise molecular weight of the purified echinhibin-1. nih.gov
Verify the homogeneity of the sample, as contaminants would appear as additional peaks in the mass spectrum.
Provide sequence information through tandem mass spectrometry (MS/MS), confirming the identity of the protein. mdpi.com
Table 3: Comparison of Purity Assessment Techniques
| Technique | Principle of Analysis | Information Provided |
|---|---|---|
| SDS-PAGE | Electrophoretic mobility based on molecular weight. plos.org | Purity assessment, estimation of molecular weight, detection of protein contaminants. mdpi.com |
| Mass Spectrometry | Measurement of mass-to-charge ratio. nih.gov | Precise molecular weight, confirmation of homogeneity, protein identification via sequencing. nih.gov |
Molecular and Biochemical Characterization of Echinhibin 1
Precise Determination of Molecular Mass and Isoelectric Point
Echinhibin-1 is characterized as a glycoprotein (B1211001) with a molecular weight of approximately 25 kDa. nih.gov The isoelectric point (pI), which is the pH at which a molecule carries no net electrical charge, has been determined to be 7. nih.govnih.gov This neutral pI suggests a balance of acidic and basic amino acid residues within the protein's structure.
Table 1: Physicochemical Properties of Echinhibin-1
| Property | Value | Reference |
|---|---|---|
| Molecular Mass | ~25 kDa | nih.gov |
| Isoelectric Point (pI) | 7 | nih.govnih.gov |
Glycosylation Analysis and Significance of Post-Translational Modifications
Echinhibin-1 is a glycoprotein, as indicated by positive staining with Periodic acid-Schiff (PAS), a method used to detect polysaccharides such as glycogen, and mucosubstances such as glycoproteins and glycolipids. nih.gov Glycosylation, the attachment of sugar moieties to proteins, is a critical post-translational modification that can significantly influence a protein's folding, stability, and biological activity. thermofisher.comsigmaaldrich.com While the specific glycan structures of echinhibin-1 have not been fully elucidated, the presence of glycosylation is a key feature of its molecular architecture. nih.gov Post-translational modifications, in general, are crucial for increasing the functional diversity of the proteome. thermofisher.com
Detailed Enzymatic Activity Profiling
Echinhibin-1 exhibits distinct enzymatic activities, primarily as a metalloproteinase.
Substrate Specificity of Metalloproteinase Activity
The enzymatic activity of echinhibin-1 is characteristic of a metalloproteinase, a class of enzymes that require a metal ion for their catalytic function. nih.gov Its activity is inhibited by Na2EDTA and o-phenanthroline, which are known chelating agents that bind metal ions, confirming its identity as a metalloproteinase. nih.gov Research indicates that a related fraction from Echis carinatus sochureki venom, which also exhibits antiviral properties similar to echinhibin-1, digests several viral proteins, including hemagglutinin-neuraminidase (HN), matrix (M), phosphoprotein (P), and nucleocapsid (N) proteins of the Sendai virus. openbiologyjournal.com This suggests that echinhibin-1 may have a similar substrate profile, targeting viral surface proteins. openbiologyjournal.com
Quantitative Azocollase Activity Measurement
Kinetic Characterization of Proteolytic Function
Detailed kinetic parameters such as Km and Vmax for the proteolytic function of echinhibin-1 are not explicitly provided in the available research. However, the inhibition of its antiviral activity by metalloproteinase inhibitors provides insight into its catalytic mechanism. nih.gov The proteolytic action of echinhibin-1 is believed to be the basis for its antiviral effects, likely through the cleavage of viral surface proteins essential for attachment to host cells. openbiologyjournal.com
Structural Stability Under Varied Environmental Conditions (e.g., Thermal and pH Stability)
Echinhibin-1 displays notable stability across a range of temperatures and pH levels. Its azocollase activity remains stable up to 68°C and within a pH range of 4.5 to 10.5. nih.gov This robust stability is a significant characteristic, suggesting a resilient protein structure.
Table 2: Stability Profile of Echinhibin-1
| Condition | Stability Range | Reference |
|---|---|---|
| Thermal Stability | Up to 68°C | nih.gov |
| pH Stability | 4.5 - 10.5 | nih.gov |
Elucidation of Echinhibin 1 S Biological Mechanisms of Action
Molecular Mechanisms Underlying Antiviral Efficacy
The antiviral efficacy of echinhibin-1 is rooted in its direct molecular interactions with virions. As a metalloproteinase, its primary mode of action is enzymatic, involving the cleavage of critical viral proteins. benthamopen.comnih.gov This proteolytic activity is the cornerstone of its ability to disarm viruses, rendering them non-infectious.
Interaction with Viral Surface Glycoproteins (e.g., Hemagglutinin-Neuraminidase)
Echinhibin-1 directly targets and neutralizes viruses through the proteolytic digestion of their essential surface components. benthamopen.comopenbiologyjournal.com A key target is the hemagglutinin-neuraminidase (HN) glycoprotein (B1211001), a vital component on the envelope of paramyxoviruses like the Sendai virus. openbiologyjournal.comnih.gov The HN protein is responsible for the crucial first step of infection: the attachment of the virus to receptors on the surface of a host cell. openbiologyjournal.com By cleaving this glycoprotein, echinhibin-1 effectively strips the virus of its ability to bind to its target. nih.gov
Studies on a functionally similar proteolytic fraction from the venom of the related viper Echis carinatus sochureki provide detailed insights into this process. openbiologyjournal.com Analysis using SDS-PAGE revealed that incubation with the antiviral fraction led to the progressive degradation of viral proteins. Notably, the band corresponding to the hemagglutinin-neuraminidase (HN) protein was completely digested. openbiologyjournal.com This specific cleavage of surface glycoproteins is the probable cause for the observed inhibition of the virus's hemolytic and hemagglutinating activities. openbiologyjournal.comnih.gov
Impairment of Viral Adsorption and Entry into Host Cells
The primary antiviral mechanism of echinhibin-1 is the inhibition of viral adsorption to host cells. nih.gov By degrading surface glycoproteins like HN, echinhibin-1 prevents the initial attachment of the virion, which is a prerequisite for entry and subsequent infection. benthamopen.comopenbiologyjournal.com This has been demonstrated in studies where pre-incubating the Sendai virus with echinhibin-1 completely suppressed its hemolytic, hemagglutinating, and lethal activities. openbiologyjournal.com
Crucially, the timing of exposure to echinhibin-1 is critical, underscoring its role in blocking adsorption. The anti-hemolytic effect is only observed when the virus is treated with echinhibin-1 before it is introduced to host cells. openbiologyjournal.com If the virus is allowed to adsorb to the target cells first, subsequent treatment with echinhibin-1 does not prevent the ensuing hemolytic activity. openbiologyjournal.com This finding confirms that echinhibin-1 acts on the free virus particle to prevent the adsorption step, rather than interfering with post-adsorption processes at the cellular level. openbiologyjournal.com
Role of Proteolytic Activity in Viral Particle Disruption
The antiviral function of echinhibin-1 is intrinsically linked to its enzymatic nature as a metalloproteinase. benthamopen.comopenbiologyjournal.com Its activity is dependent on the presence of metal ions, as demonstrated by the fact that it can be inhibited by chelating agents like Sodium-EDTA. openbiologyjournal.com Conversely, it is not affected by PMSF, an inhibitor of serine proteases, which confirms its classification as a metalloproteinase. openbiologyjournal.com
This proteolytic activity leads to the physical disruption of the viral particle. benthamopen.com Detailed laboratory analyses of a similar venom fraction have shown that incubation with the protease results in the degradation and eventual disappearance of multiple viral protein bands, including not only the surface glycoproteins (HN and F proteins) but also internal structural proteins like the matrix (M), phosphoprotein (P), and nucleocapsid (N) proteins over time. openbiologyjournal.com This indicates a broad and potent digestive action on the virion's components, leading to its complete neutralization. benthamopen.comopenbiologyjournal.com
Table 1: Effect of Proteolytic Fraction on Sendai Virus Proteins
This table summarizes the observed degradation of specific Sendai virus proteins after incubation with an antiviral proteolytic fraction similar to echinhibin-1, as determined by SDS-PAGE analysis.
View Interactive Data
| Viral Protein | Function | Observation after Incubation | Reference |
| Hemagglutinin-Neuraminidase (HN) | Viral attachment to host cells | Completely digested | openbiologyjournal.com |
| Fusion (F) protein | Mediates fusion of viral and cell membranes | Degraded | benthamopen.com |
| Matrix (M) protein | Structural protein, links envelope to core | Completely digested | openbiologyjournal.com |
| Phosphoprotein (P) | Component of the viral polymerase complex | Completely digested | openbiologyjournal.com |
| Nucleocapsid (N) protein | Encapsidates the viral RNA genome | Completely digested | openbiologyjournal.com |
| Large polymerase (L) protein | RNA-dependent RNA polymerase | Degraded | benthamopen.com |
Cellular Pathways Modulated by Echinhibin-1
While the direct action of echinhibin-1 on viral particles is well-established, its effects on host cellular pathways are less understood. The current body of scientific literature has largely focused on the virucidal mechanism, leaving the investigation of its interactions with host cell biology as an area for future research.
Investigation of Immunomodulatory Effects (e.g., T-cell and NK cell activation)
Currently, there is a lack of direct scientific evidence detailing the specific immunomodulatory effects of purified echinhibin-1, such as the activation of T-cells or Natural Killer (NK) cells. While some enzymatic toxins found in snake venoms are known to have immune-modulating properties, including the ability to trigger the secretion of inflammatory cytokines, specific studies to determine if echinhibin-1 possesses such capabilities have not been reported. researchgate.net Research on the crude venom of Echis coloratus has suggested effects on immune and cancer cells, but these findings cannot be directly attributed to echinhibin-1 alone. researchgate.net Therefore, the potential for echinhibin-1 to modulate host immune responses like T-cell and NK cell activation in an antiviral context remains an open question requiring dedicated investigation.
Cell Signaling Pathway Perturbations (e.g., in virus-infected cells)
The specific cellular signaling pathways that may be perturbed by echinhibin-1, particularly within virus-infected cells, have not been elucidated in the available research. Viral infections are known to manipulate numerous host signaling cascades, such as the MAPK, NF-κB, and JAK-STAT pathways, for their own replication and to evade immune responses. nih.govcellsignal.com Studies on the whole venom of Echis coloratus have shown that it can induce oxidative stress and modulate signaling pathways related to apoptosis and cell cycle control (e.g., involving p53 and p21) in certain cell types like fibroblasts and cancer cells. researchgate.netnih.govajol.info However, it is unknown if these effects are caused by echinhibin-1 and whether they play a role in its antiviral activity in infected cells. Determining if echinhibin-1 alters key cellular signaling pathways as part of its mechanism of action is a critical area for future studies.
Preclinical Investigations of Echinhibin 1 S Biological Activities
In Vitro Assessment of Antiviral Efficacy
In vitro studies have employed various assays to assess the antiviral potential of Echinhibin-1, including quantitative hemolysis inhibition assays, hemagglutination inhibition evaluations, and cell culture-based virus infectivity reduction assays.
Quantitative Hemolysis Inhibition Assays
Quantitative hemolysis inhibition assays are utilized to measure the ability of a substance to prevent the lysis of red blood cells, which can be induced by certain viruses, such as Sendai virus, or other agents nih.govresearchgate.netplos.org. In the context of antiviral research, this assay can indicate a compound's capacity to interfere with viral mechanisms that cause damage to cell membranes, such as the fusion of viral envelopes with host cell membranes nih.gov.
Studies on Echinhibin-1 have demonstrated its ability to abolish the hemolytic effect of Sendai virus on human erythrocytes nih.gov. A concentration of 10 micrograms/ml of Echinhibin-1 was found to be sufficient to achieve this effect when incubated at 37 degrees C for 2 hours nih.gov. The fact that adding Echinhibin-1 after the adsorption of Sendai virions onto washed erythrocytes at 4 degrees C did not inhibit subsequent hemolytic activity at 37 degrees C suggests that Echinhibin-1 interferes with the initial adsorption of the virus to cells nih.gov.
Evaluation of Hemagglutination Inhibition
Hemagglutination is the process by which viruses, such as influenza and Sendai virus, can cause red blood cells to clump together by binding to receptors on their surface indevr.comnih.gov. The hemagglutination inhibition (HI) assay is a standard method used to measure the ability of a substance to prevent this clumping, thereby indicating its interference with viral attachment to host cells indevr.comnih.govcanada.ca.
Echinhibin-1 has been shown to abolish the hemagglutinating activity of Sendai virus nih.gov. A concentration of 20 micrograms/ml of Echinhibin-1 was reported to abolish this activity nih.gov. This finding, along with the hemolysis inhibition results, supports the hypothesis that Echinhibin-1 exerts its antiviral effect, at least in part, by interfering with the adsorption of the virus to target cells nih.gov.
Cell Culture-Based Virus Infectivity Reduction Assays
Cell culture-based virus infectivity reduction assays are fundamental tools in antiviral research to quantify the ability of a compound to reduce the infectivity of a virus in a controlled cellular environment researchgate.netcirad.fr. These assays typically involve exposing susceptible cells to a virus in the presence or absence of the test compound and then measuring the resulting viral replication or the number of infected cells researchgate.netcirad.frabmgood.com. Various methods, such as plaque reduction assays or measuring cytopathic effect, can be used to assess infectivity reduction cirad.frmdpi.comnih.gov.
Research involving Echinhibin-1 has included the assessment of its effect on Sendai virus infectivity in vitro nih.gov. While specific detailed data from cell culture infectivity reduction assays for Echinhibin-1 were not extensively detailed in the immediate search results beyond the general statement of abolishing in vivo infectivity (which implies an in vitro effect given the mechanism), the principle of such assays is to demonstrate a reduction in the virus's ability to successfully infect and replicate within host cells when the compound is present researchgate.netcirad.fr. The observed interference with virus adsorption in hemolysis and hemagglutination assays strongly suggests that infectivity reduction would be a direct consequence in a cell culture setting nih.gov.
In Vivo Studies in Animal Models for Efficacy
In vivo studies using animal models are crucial for evaluating the efficacy of potential antiviral agents in a complex biological system before considering human applications creative-diagnostics.comnih.gov. These studies allow for the assessment of a compound's effect on viral infectivity, pathogenesis, and the host's biological responses to infection creative-diagnostics.comekb.egplos.org.
Assessment of Viral Infectivity and Pathogenesis in Murine Models
Murine models are commonly used in virology and antiviral research due to their genetic tractability and the availability of tools for studying immune responses and disease pathogenesis nih.govfrontiersin.orgnih.gov. Assessing viral infectivity and pathogenesis in these models involves inoculating mice with a virus and observing the course of infection, including viral load, tissue damage, and clinical signs of disease nih.govnih.govfrontiersin.org.
In studies investigating Echinhibin-1, mice were inoculated intranasally with Sendai virus that had been pretreated with Echinhibin-1 nih.gov. These mice developed well and gained weight, in contrast to mice infected with untreated virus, which lost weight and died within one week nih.gov. This indicates that pretreatment of the virus with Echinhibin-1 significantly reduced its infectivity and prevented the severe pathogenesis observed in the untreated group nih.gov.
Analysis of Biological Responses in Animal Systems
| Assay Type | Virus Tested | Key Finding | Concentration/Dose | Reference |
| Quantitative Hemolysis Inhibition | Sendai virus | Abolished hemolytic effect on human erythrocytes | 10 µg/ml | nih.gov |
| Hemagglutination Inhibition | Sendai virus | Abolished hemagglutinating activity | 20 µg/ml | nih.gov |
| In Vivo Infectivity (Murine Model) | Sendai virus | Virus pretreated with Echinhibin-1 did not cause severe disease or death | Not specified | nih.gov |
| In Vivo Biological Response (Murine Model) | Sendai virus | Mice inoculated with pretreated virus developed well and gained weight | Not specified | nih.gov |
| In Vivo Toxicity (Murine Model) | N/A | No signs of toxicity with intravenous or subcutaneous administration | Up to 80 µ g/mouse | nih.gov |
Screening for Other Biological Activities in Preclinical Systems (e.g., Anti-tumor immunity models)
Preclinical investigations into the biological activities of Echinhibin-1 have explored various effects beyond its primary characterization. While comprehensive data specifically on Echinhibin-1's role in anti-tumor immunity models were not identified in the conducted searches, research has indicated other biological activities in preclinical systems, notably antiviral effects.
Echinhibin-1 has been isolated from the venom of the snake Echis coloratus. Studies have demonstrated that this compound possesses antiviral properties against Sendai virus in preclinical settings. Echinhibin-1 was found to abolish the hemagglutinating activity, hemolytic activity, and in vivo infectivity of Sendai virus. nih.gov Characterization of Echinhibin-1 revealed it to be a protease with a molecular weight of approximately 25 kDa and an isoelectric point of 7. nih.gov It is also described as a glycoprotein (B1211001), as indicated by PAS staining. nih.gov The observed antiviral activity against Sendai virus highlights a specific effect of Echinhibin-1 in a preclinical viral infection model. nih.gov
Structural Functional Relationships and Engineering of Echinhibin 1
Identification and Mapping of Catalytic and Binding Sites
As a member of the disintegrin family, echistatin (B137904) is not an enzyme and therefore lacks a catalytic site. Its biological activity stems from its ability to bind with high affinity to integrin receptors on the surface of cells. uniprot.org Its function is exclusively one of competitive inhibition. The binding functionality is primarily mapped to two key regions: the integrin-binding loop and the C-terminal tail.
The RGD Integrin-Binding Loop: The principal binding motif of echistatin is the Arginine-Glycine-Aspartic acid (RGD) sequence located at the tip of a flexible loop. ontosight.ainih.gov This RGD triad (B1167595) is critical for its interaction with integrins, as it mimics the recognition sequence found in endogenous ligands like fibrinogen. uniprot.org The RGD loop of echistatin, specifically involving residues Arg24, Gly25, and Asp26, is maintained in a specific conformation by a scaffold of four disulfide bridges. ebm-journal.orgmdpi.com This conformation is essential for fitting into the ligand-binding pocket of integrins such as αIIbβ3 and αvβ3. nih.gov Studies have shown that the arginine residue (Arg24) forms an extensive network of interactions with the α-subunit of the integrin, while the aspartate residue (Asp26) primarily contacts the β-subunit. nih.gov Residues immediately flanking the RGD motif, such as Asp27, also play a crucial role in determining binding affinity and selectivity for different integrin subtypes. nih.govnih.gov
The C-Terminal Auxiliary Binding Site: In addition to the RGD loop, the flexible C-terminal region of echistatin contributes significantly to its binding affinity and functional activity. acs.orgnih.gov This auxiliary site is thought to interact with a secondary location (an exosite) on the integrin receptor, distinct from the primary RGD binding pocket. acs.org Photoaffinity cross-linking studies have identified a contact domain between position 45 in the C-terminus of echistatin and the β3[209–220] sequence of the integrin. acs.org The deletion of the C-terminal tail has been shown to significantly decrease echistatin's inhibitory potential. nih.govuniprot.org Specifically, a peptide representing the C-terminal region (residues 40-49) was able to inhibit the binding of echistatin to the αIIbβ3 integrin, highlighting its independent contribution to receptor interaction. acs.orgebm-journal.org
| Binding Region | Key Residues/Sequence | Interacting Partner | Function |
| Integrin-Binding Loop | R24GD26 | Integrin RGD-binding pocket | Primary recognition and high-affinity binding to integrins like αIIbβ3, αvβ3, and α5β1. uniprot.orgnih.gov |
| C-Terminal Tail | P40RNP43, H44KGPAT49 | Exosite on integrin surface | Stabilizes the ligand-receptor complex, modulates binding affinity, and contributes to the induction of conformational changes in the integrin. acs.orgebm-journal.orgnih.gov |
Rational Design of Site-Directed Mutagenesis for Functional Probing
Site-directed mutagenesis has been an invaluable tool for dissecting the precise role of individual amino acids in echistatin's structure and its interaction with integrins. mdpi.comnih.govuniprot.org These studies have confirmed the importance of the RGD loop and the C-terminal domain and have allowed for the engineering of variants with altered integrin selectivity.
Mutations within the RGD loop have profound effects on activity. The substitution of the key arginine residue at position 24 with an alanine (B10760859) (R24A) completely abolishes echistatin's ability to bind to αIIbβ3 and αvβ3 integrins. uniprot.org This demonstrates the absolute requirement of the arginine side chain for receptor recognition. ebm-journal.org
Researchers have also targeted residues flanking the RGD sequence to modulate selectivity. Replacing the aspartic acid at position 27 with a tryptophan (D27W), a substitution that makes the loop more similar to that of another disintegrin, eristostatin (B144958), resulted in a variant with increased inhibitory activity towards the platelet integrin αIIbβ3 but decreased activity towards the vitronectin receptor αvβ3. nih.govuniprot.org This highlights how subtle changes in the shape and chemical nature of the binding loop can fine-tune integrin specificity. nih.gov
The C-terminal domain has also been a focus of mutagenesis. Deletion of the last nine C-terminal amino acids (echistatin 1-41) significantly reduced the protein's ability to inhibit platelet aggregation and bind to αIIbβ3. uniprot.org Alanine scanning mutagenesis of the C-terminal tail revealed that specific residues play distinct roles; for instance, the H44A mutant showed an increased inhibitory effect on integrins αIIbβ3 and α5β1, while the K45A mutant had a decreased effect on αIIbβ3, suggesting these residues can be modified to optimize activity. mdpi.com
| Echistatin Variant | Mutation | Effect on Integrin Interaction | Reference |
| R24A Echistatin | Arginine-24 to Alanine | Complete loss of binding to αIIbβ3 and αvβ3. | uniprot.org |
| D27W Echistatin | Aspartic Acid-27 to Tryptophan | Increased binding to αIIbβ3; decreased binding to αvβ3. | nih.govuniprot.org |
| Echistatin (1-41) | Deletion of C-terminal residues 42-49 | Decreased ability to bind αIIbβ3 and inhibit platelet aggregation. | uniprot.org |
| H44A Echistatin | Histidine-44 to Alanine | Increased inhibitory activity against αIIbβ3 and α5β1. | mdpi.com |
| K45A Echistatin | Lysine-45 to Alanine | Decreased inhibitory activity against αIIbβ3. | mdpi.com |
Elucidation of Glycosylation's Impact on Protein Structure and Activity
Glycosylation is a post-translational modification involving the attachment of sugar moieties to proteins. This process can significantly affect a protein's folding, stability, and function. However, in the case of echistatin and other short disintegrins, glycosylation is not a relevant factor. Disintegrins are produced by the proteolytic cleavage of larger precursor proteins, specifically P-II class snake venom metalloproteinases (SVMPs). ebm-journal.org While the larger SVMP precursor may be glycosylated, the final, mature, and biologically active echistatin molecule (49-51 amino acids) is not a glycoprotein (B1211001). Its structure is stabilized by its disulfide bonds, and its function is determined by its amino acid sequence, not by attached glycans. Therefore, the impact of glycosylation on echistatin's structure and activity is not a subject of investigation as it is an aglycosidic protein.
Comparative Analysis with Homologous Disintegrins
Echistatin is a member of the disintegrin family and is not a metalloproteinase itself, though it is derived from a metalloproteinase precursor. ebm-journal.org Therefore, a meaningful comparative analysis involves contrasting its structure and function with homologous disintegrins rather than metalloproteinases. Key differences in sequence, size, and disulfide bond patterns among disintegrins lead to significant variations in their integrin-binding profiles.
Echistatin is classified as a "short" disintegrin with 8 cysteine residues forming 4 disulfide bonds. ebm-journal.org Its homologues include other short disintegrins like eristostatin, as well as "medium" (e.g., rhodostomin, kistrin) and "long" (e.g., bitistatin) disintegrins, which have 12 and 14 cysteines, respectively. ebm-journal.org
A direct comparison between echistatin and eristostatin reveals how sequence changes in the RGD loop affect function. nih.gov Echistatin's loop is RGDD while eristostatin's is RGDW . This single D-to-W substitution is largely responsible for eristostatin's higher potency against the platelet integrin αIIbβ3 compared to echistatin. nih.gov
| Feature | Echistatin | Eristostatin | Rhodostomin |
| Source | Echis carinatus | Eristocophis macmahoni | Calloselasma rhodostoma |
| Class | Short | Short | Medium |
| Length (Amino Acids) | 49 | 49 | 68 |
| Cysteine Residues | 8 | 8 | 12 |
| RGD Loop Sequence | KRGD DMD | VRGD WND | PRGD MP |
| Relative Integrin Selectivity | Potent inhibitor of αIIbβ3, αvβ3, α5β1. uniprot.orgebm-journal.org | Higher potency for αIIbβ3 than echistatin. nih.gov | Lower potency for αvβ3, α5β1, αIIbβ3 than echistatin; higher for αvβ6. researchgate.net |
Biosynthesis, Genetic Analysis, and Production of Echinhibin 1
Investigation of Post-Translational Processing Pathways
The biosynthesis of functional echinhibin-1, like other SVMPs, involves a series of post-translational modifications. While specific studies on echinhibin-1 are limited, the general pathways for P-I class SVMPs are well-established and provide a framework for understanding its maturation. nih.govnih.gov
SVMPs are initially synthesized as inactive zymogens, or pro-enzymes, which include a signal peptide, a pro-domain, and the catalytic metalloproteinase domain. actamedicamarisiensis.ronih.gov The signal peptide directs the nascent protein to the endoplasmic reticulum, where it is cleaved. The pro-domain plays a crucial role in maintaining the enzyme in an inactive state through a "cysteine-switch" mechanism, where a cysteine residue in the pro-domain coordinates with the zinc atom in the catalytic site, blocking its activity. nih.govactamedicamarisiensis.ro
Activation of the metalloproteinase occurs through the proteolytic removal of this pro-domain, a critical step in producing the mature, active enzyme. nih.gov For P-I class SVMPs like echinhibin-1, the mature protein consists solely of the metalloproteinase domain.
Another significant post-translational modification is glycosylation. Echinhibin-1 has been identified as a glycoprotein (B1211001), indicating that it undergoes the attachment of carbohydrate moieties. plos.org In SVMPs, N-glycosylation is a common modification that can influence protein folding, stability, and solubility. nih.gov While the specific glycosylation sites on echinhibin-1 have not been detailed, this modification is a key step in its biosynthetic pathway.
Recombinant Expression Systems for Heterologous Production
The development of recombinant expression systems is crucial for producing sufficient quantities of echinhibin-1 for research and potential therapeutic applications. The production of recombinant SVMPs, however, presents challenges due to their proteolytic activity and the need for correct disulfide bond formation for proper folding and function. Several expression systems have been utilized for the production of snake venom proteins, each with its own advantages and disadvantages.
Bacterial Systems (Escherichia coli):
E. coli is a widely used host for recombinant protein production due to its rapid growth and high yield. However, expressing functional SVMPs in E. coli is often problematic. researchgate.netcapes.gov.br The protein is typically expressed in an inactive, insoluble form within inclusion bodies, necessitating complex refolding procedures to obtain the active enzyme. researchgate.netcapes.gov.br Furthermore, E. coli lacks the machinery for the post-translational modifications, such as glycosylation, that are present in the native echinhibin-1. Despite these challenges, the catalytic domain of some SVMPs has been successfully expressed in E. coli. researchgate.net
Yeast Systems (Pichia pastoris):
The methylotrophic yeast Pichia pastoris is an attractive eukaryotic expression system that can perform post-translational modifications, including glycosylation and proper disulfide bond formation. nih.govresearchgate.net This system has been successfully used to express a variety of snake venom proteins, including disintegrins and metalloproteinase inhibitors. nih.govresearchgate.netchula.ac.th The ability of P. pastoris to secrete the recombinant protein into the culture medium simplifies the purification process. researchgate.net This system holds promise for the production of correctly folded and glycosylated echinhibin-1.
Insect Cell Systems (Baculovirus Expression Vector System):
Insect cell expression systems, utilizing baculovirus vectors, are another powerful platform for producing complex recombinant proteins. mdpi.com These systems can perform many of the post-translational modifications found in mammalian cells, making them suitable for producing glycoproteins like echinhibin-1. The baculovirus/insect cell system has been proposed as a method to produce SVMPs, including engineering them as inactive zymogens to prevent toxicity to the host cells. nih.gov
Table 2: Comparison of Recombinant Expression Systems for Echinhibin-1 Production
| Expression System | Advantages | Disadvantages | Applicability for Echinhibin-1 |
|---|---|---|---|
| Escherichia coli | High yield, rapid growth, low cost | Inclusion body formation, lack of post-translational modifications (e.g., glycosylation), requires refolding | Feasible for producing the non-glycosylated protein backbone, but requires extensive downstream processing. |
| Pichia pastoris | Performs post-translational modifications, high-level expression, secretion of protein | Glycosylation patterns may differ from native protein, fermentation can be complex | A strong candidate for producing correctly folded and glycosylated echinhibin-1. |
| Insect Cells (Baculovirus) | Complex post-translational modifications similar to mammalian cells | Higher cost and more complex culture conditions than yeast or bacteria | A suitable system for producing echinhibin-1 with native-like post-translational modifications. |
Synthetic and Derivatization Approaches for Echinhibin 1 Analogues
Peptide Synthesis Strategies for Functional Domains and Analogues
Peptide synthesis, particularly solid-phase peptide synthesis (SPPS), is a fundamental technique for generating peptides and peptide-based molecules. This method involves sequentially adding protected amino acids to a growing peptide chain anchored to a solid support. wikipedia.orgreddit.com This approach allows for the precise construction of specific amino acid sequences, which is crucial for synthesizing functional domains of proteins or designing novel peptide analogues.
For complex proteins like echinhibin-1, which is a metalloprotease, synthesizing the entire protein via standard peptide synthesis might be challenging due to its size and post-translational modifications like glycosylation. researchgate.net However, peptide synthesis strategies are highly valuable for creating smaller, functional domains or peptide analogues that mimic specific active regions of echinhibin-1. Studies on other proteins and peptides demonstrate the feasibility of synthesizing functional domains and evaluating their activity. union.eduresearchgate.netnih.govnih.gov For instance, synthetic peptides corresponding to specific domains have been used to study protein-protein interactions or inhibit viral processes. tau.ac.il The synthesis of peptides with specific sequences allows for targeted investigation of the structural elements responsible for echinhibin-1's observed antiviral or enzymatic activities.
Semi-Synthetic Modifications and Chemical Derivatization
Semi-synthesis involves using naturally sourced compounds as starting materials and then chemically modifying them to produce novel compounds. wikipedia.orgeupati.eu This approach can be particularly advantageous for complex natural products like proteins, where total synthesis is difficult or uneconomical. For echinhibin-1, semi-synthetic routes could involve isolating the native protein or its fragments and then introducing chemical modifications.
Chemical derivatization involves modifying the chemical structure of a compound by adding or altering functional groups. nih.gov This can be applied to echinhibin-1 or its synthetic/semi-synthetic analogues to alter their properties, such as stability, solubility, or interaction with biological targets. Examples of chemical modifications in peptide and protein chemistry include the addition of polyethylene (B3416737) glycol (PEGylation) to improve pharmacokinetics googleapis.comgoogleapis.com, the conjugation of targeting agents google.comgoogle.comgoogle.com, or the modification of specific amino acid residues. Derivatization can be used to introduce reporter molecules for tracking or to enhance binding affinity to specific targets. Research on other proteins and peptides illustrates various derivatization strategies employed to improve their therapeutic potential or facilitate research. nih.govnih.gov
Design and Evaluation of Structure-Activity Relationships in Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to understanding how modifications to a molecule's chemical structure affect its biological activity. mans.edu.egresearchgate.net In the context of echinhibin-1 analogues and derivatives, SAR studies are essential for identifying the key structural features responsible for its antiviral or metalloprotease activity and for optimizing these properties through chemical modification.
The design of analogues often involves making systematic changes to the amino acid sequence or introducing chemical modifications at specific sites. These modified compounds are then evaluated in relevant biological assays to determine the impact of the changes on activity. By correlating structural variations with observed biological effects, researchers can gain insights into the mechanism of action and design more potent or selective derivatives. uc.ptugent.be For example, if a particular chemical modification enhances antiviral activity, it suggests that the modified region or property plays a crucial role in the interaction with the virus or host cells. Conversely, if a modification reduces activity, it may indicate that the altered feature is important for binding or catalytic function. Detailed research findings from SAR studies can be presented in data tables, illustrating the relationship between specific structural changes and measured biological responses (e.g., inhibitory concentrations).
| Compound Name | Description | Activity (Example Metric) |
| Echinhibin 1 | Native metalloprotease from E. coloratus | Baseline Activity |
| Analogue/Derivative 1 | [Specific modification] | [Measured activity] |
| Analogue/Derivative 2 | [Specific modification] | [Measured activity] |
| ... | ... | ... |
Note: Specific data for echinhibin-1 analogues and derivatives would be required to populate this table with detailed research findings.
Advanced Analytical and Research Methodologies for Echinhibin 1 Studies
High-Resolution Structural Biology Techniques (e.g., X-ray Crystallography, NMR Spectroscopy)
High-resolution structural biology techniques, such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, are fundamental for determining the three-dimensional atomic structure of proteins like echinhibin-1. X-ray crystallography provides detailed structural information by analyzing the diffraction pattern of X-rays passed through a crystal of the purified protein nih.govnih.gov. This technique is powerful for obtaining high-resolution structures, revealing the precise arrangement of atoms, and identifying key residues involved in function nih.govnih.gov. However, it requires the successful crystallization of the protein, which can be challenging for some proteins, including those with flexible regions nih.gov.
NMR spectroscopy, on the other hand, allows for the determination of protein structures in solution, providing insights into their dynamics and conformational changes nih.gov. It is particularly valuable for studying smaller proteins and can reveal information about the mobility and heterogeneity of protein structures nih.govnih.gov. The combination of NMR spectroscopy and X-ray crystallography can offer a more complete understanding of protein structure and function.
Computational Biology and Molecular Dynamics Simulations
Computational biology approaches, including molecular dynamics (MD) simulations, play a vital role in complementing experimental structural data and exploring the dynamic behavior of biological molecules. MD simulations use computational power to simulate the movements and interactions of atoms and molecules over time, providing insights into protein flexibility, conformational changes, and interactions with other molecules. These simulations can help to understand how a protein like echinhibin-1 moves and changes shape, which is often critical for its function.
Molecular Docking for Ligand/Substrate Binding
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand (such as a small molecule inhibitor or a substrate) to a protein target. For echinhibin-1, molecular docking could be employed to predict how potential inhibitors might bind to its active site or how it interacts with its viral or cellular targets. This method involves computationally fitting a ligand into the binding site of a protein structure and scoring the resulting poses based on predicted binding energy.
Molecular docking can be used to screen libraries of compounds to identify potential inhibitors of echinhibin-1's protease activity or to model its interaction with specific viral proteins like hemagglutinin-neuraminidase (HN) protein, which it is suggested to cleave. While molecular docking is a widely used technique, specific studies detailing molecular docking simulations performed with echinhibin-1 as the target protein were not found in the provided search results.
Protein-Protein Interaction Modeling
Protein-protein interaction (PPI) modeling focuses on predicting and characterizing how proteins interact with each other to form complexes. Given that echinhibin-1 is a protease that interacts with viral or cellular components, understanding its protein-protein interactions is crucial. Computational methods can predict potential interaction sites and model the structure of protein complexes.
For echinhibin-1, PPI modeling could be used to investigate its interaction with viral surface proteins or host cell receptors. This could involve using the structure of echinhibin-1 (if determined experimentally or predicted computationally) and the structures of its potential binding partners to predict how they might associate and the key residues involved in the interaction interface. While PPI modeling is a developed field, specific computational studies modeling the protein-protein interactions of echinhibin-1 were not identified in the search results.
Biophysical Characterization Techniques (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)
Biophysical techniques provide quantitative data on molecular interactions, such as binding affinity, kinetics, and thermodynamics. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are two widely used methods for this purpose.
SPR measures the binding of a molecule in solution to a ligand immobilized on a sensor surface, providing real-time data on binding kinetics (association and dissociation rates) and affinity. ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters (enthalpy and entropy) in a label-free manner.
Applying SPR or ITC to echinhibin-1 would enable the quantitative characterization of its binding to potential substrates, inhibitors, or interacting partners. These techniques could provide valuable data on the strength and nature of these interactions. However, specific research findings detailing the use of SPR or ITC to study the binding properties of echinhibin-1 were not found in the provided search results.
'Omics' Approaches for Comprehensive Biological Impact Assessment (e.g., Proteomics, Metabolomics)
'Omics' approaches, such as proteomics and metabolomics, provide a global view of biological systems and can be used to assess the broader impact of a compound like echinhibin-1. Proteomics involves the large-scale study of proteins, including their expression levels, modifications, and interactions. Metabolomics focuses on the comprehensive analysis of all metabolites (small molecules involved in metabolism) in a biological sample.
Applying proteomics in the context of echinhibin-1 research could involve studying how its presence affects the protein profile of target cells or organisms. This could help identify cellular pathways or processes that are modulated by echinhibin-1 treatment. Metabolomics could provide insights into the metabolic changes induced by echinhibin-1, potentially revealing its mechanism of action or identifying biomarkers of its activity. While 'omics' techniques are powerful for comprehensive biological assessment, specific studies reporting proteomics or metabolomics analyses conducted to investigate the biological impact of echinhibin-1 were not identified in the provided search results.
Future Directions and Broad Research Implications of Echinhibin 1
Exploration of Broad-Spectrum Antiviral Potential
Echinhibin-1's demonstrated activity against Sendai virus, an enveloped virus belonging to the Paramyxoviridae family, suggests potential against other viruses that utilize similar entry mechanisms involving glycoproteins openbiologyjournal.comnih.gov. Future research can focus on evaluating echinhibin-1's efficacy against a wider range of enveloped viruses, including other paramyxoviruses and viruses from different families that rely on analogous viral entry proteins. The fact that echinhibin-1 disrupts virus adsorption to cells by potentially cleaving viral components like the HN protein provides a basis for exploring its activity against viruses with similar attachment glycoproteins openbiologyjournal.comnih.gov. The exploration of snake venom-derived compounds as antivirals shows significant promise for the development of novel therapeutics to address viral infections, and a more in-depth investigation is necessary to fully assess the potential of these compounds against other viruses and unveil the mechanisms underlying their action nih.gov. The urgent need for broad-spectrum antiviral agents, particularly against emerging and reemerging respiratory RNA viruses, reinforces the importance of exploring compounds like echinhibin-1 mdpi.comchemrxiv.orgsprind.orgnih.gov.
Understanding Complex Biological Interactions and Signaling Networks
Development of Echinhibin-1 as a Research Tool or Probe for Biological Systems
Echinhibin-1's specific activity as a metalloprotease targeting viral glycoproteins makes it a potential candidate for development as a research tool. Chemical probes are essential tools for exploring biological systems and validating drug targets nih.govicr.ac.uk. Echinhibin-1 could be utilized as a probe to study the role of specific viral glycoproteins in the infection process or to investigate similar proteolytic activities in host cellular pathways openbiologyjournal.comnih.gov. Developing modified or labeled versions of echinhibin-1 could enable researchers to track its interactions with cells and viruses, providing valuable insights into viral entry mechanisms and host-pathogen interactions. Research institutes are actively using chemistry to develop probes and tools to explore biological systems, providing a "chemical view" of human biology le.ac.ukuniversiteitleiden.nl.
Addressing Challenges in Natural Product Research and Development
The development of echinhibin-1 as a therapeutic agent or research tool faces common challenges inherent in natural product research. These challenges include the complexity of isolating and characterizing the compound, achieving scalable and sustainable production, and overcoming potential issues related to stability and formulation researchgate.netijpsjournal.comtjnpr.orgconsensus.appnih.gov. Natural products often have intricate structures that can be difficult to synthesize chemically, necessitating reliance on isolation from natural sources, which presents its own set of challenges, including the need for sufficient raw material and potential variability in composition tjnpr.orgnih.gov. Addressing these challenges will require innovative approaches in isolation techniques, characterization methods, and potentially synthetic or biotechnological production methods to ensure a consistent and adequate supply of echinhibin-1 for research and potential development ijpsjournal.comconsensus.app.
Integration with Systems Biology and Network Pharmacology Approaches
Integrating the study of echinhibin-1 with systems biology and network pharmacology approaches can provide a more holistic understanding of its effects. Systems biology offers a platform for integrating multiple components and interactions within biological systems researchgate.netnih.gov. Network pharmacology, which analyzes drug actions at a network level, is increasingly applied to understand the effects of compounds, especially those with potential multiple targets inbio-indonesia.orgnih.govrsc.org. Applying these approaches to echinhibin-1 could involve mapping its interactions with viral and host proteins within the context of relevant biological networks. This could help identify potential off-target effects, predict synergistic interactions with other antiviral agents, and uncover additional therapeutic applications beyond its initial identification as a Sendai virus inhibitor rsc.org. Network analysis can integrate high-throughput data and provide a global template for understanding drug mechanisms and predicting efficacy researchgate.net.
Q & A
Q. Q1: How should researchers design experiments to investigate the biochemical properties of echinhibin 1?
Methodological Answer: Begin with a systematic review of prior studies to identify gaps, such as inconsistencies in reported binding affinities or structural data . Use controlled experiments (e.g., titration assays, circular dichroism) to characterize this compound’s stability, solubility, and interaction partners. Ensure reproducibility by detailing buffer conditions, temperature, and instrumentation in the Methods section, adhering to journal guidelines for compound characterization . For novel findings, include raw data and validation steps (e.g., NMR spectra, mass spectrometry) in supplementary materials .
Experimental Design
Q. Q2: What strategies optimize experimental conditions for studying this compound’s inhibitory effects in vitro?
Methodological Answer: Employ dose-response curves to determine IC50 values under varying pH, ionic strength, and co-factor conditions. Use negative controls (e.g., scrambled peptides) and positive controls (known inhibitors) to validate specificity. For high-throughput assays, optimize plate reader settings and minimize background noise using blocking agents like BSA . Validate results with orthogonal methods (e.g., surface plasmon resonance for binding kinetics) .
Data Contradiction Analysis (Advanced)
Q. Q3: How can researchers resolve contradictions in published data on this compound’s efficacy across cell lines?
Methodological Answer: Conduct a meta-analysis of experimental variables, including cell line origin (e.g., primary vs. immortalized), passage number, and culture conditions . Replicate conflicting studies while standardizing protocols (e.g., serum starvation duration, transfection efficiency). Use statistical models (e.g., mixed-effects regression) to account for batch effects. Publish raw datasets and analytical pipelines to enable cross-lab validation .
Mechanistic Studies (Advanced)
Q. Q4: What advanced techniques are suitable for elucidating this compound’s mechanism of action at the molecular level?
Methodological Answer: Combine cryo-EM or X-ray crystallography for structural insights with functional assays (e.g., CRISPR-Cas9 knockouts of putative targets). Use proximity ligation assays (PLA) or Förster resonance energy transfer (FRET) to map protein interactions in live cells . For dynamic processes, employ single-molecule tracking or microfluidics-based time-lapse imaging .
Ethical and Reproducibility Considerations
Q. Q5: What ethical and reproducibility standards apply to this compound research involving animal models?
Methodological Answer: Follow ARRIVE guidelines for reporting animal studies, including sample size justification, randomization, and blinding protocols . Obtain institutional animal care committee (IACUC) approval and disclose conflicts of interest. Share protocols via platforms like Protocols.io to enhance reproducibility . For in vivo toxicity studies, include histopathology and plasma pharmacokinetic data .
Methodological Challenges in In Vivo Studies
Q. Q6: What are common pitfalls in assessing this compound’s bioavailability, and how can they be mitigated?
Methodological Answer: Bioavailability challenges include rapid clearance and tissue-specific metabolism. Use pharmacokinetic modeling to optimize dosing schedules and route of administration (e.g., intraperitoneal vs. oral). Employ LC-MS/MS for sensitive quantification in plasma and tissues. For blood-brain barrier penetration studies, combine in vitro permeability assays (e.g., PAMPA) with in vivo microdialysis .
Cross-Disciplinary Approaches
Q. Q7: How can computational methods enhance this compound research?
Methodological Answer: Leverage molecular dynamics simulations to predict binding modes and off-target effects. Use cheminformatics tools (e.g., Schrodinger’s Glide) for virtual screening of analogs. Integrate omics data (transcriptomics, proteomics) to identify pathways modulated by this compound . Validate predictions with wet-lab experiments and publish code repositories (e.g., GitHub) for transparency .
Data Validation and Peer Review
Q. Q8: What criteria should reviewers use to evaluate this compound studies for publication?
Methodological Answer: Reviewers should assess:
- Robustness : Are statistical tests (e.g., ANOVA, t-tests) appropriately applied?
- Transparency : Are raw data, code, and reagents available?
- Novelty : Does the study address a defined research gap?
- Ethics : Are animal/human studies compliant with guidelines?
Reference journal-specific checklists (e.g., STAR Methods) and flag unvalidated claims (e.g., "this compound cures Disease X" without mechanistic evidence) .
Literature Review Strategies
Q. Q9: How can researchers efficiently synthesize conflicting findings on this compound in a review paper?
Methodological Answer: Use PRISMA frameworks for systematic reviews, categorizing studies by methodology (e.g., in vitro vs. clinical). Create evidence tables comparing key parameters (e.g., IC50 values, assay types). Highlight methodological limitations (e.g., lack of controls) and propose consensus protocols . Use citation managers (e.g., Zotero) to track sources and avoid bias .
Funding and Collaboration
Q. Q10: What funding avenues support high-risk, high-reward this compound research?
Methodological Answer: Target grants emphasizing translational potential (e.g., NIH R01) or mechanistic innovation (e.g., NSF Molecular Biosciences). Collaborate with bioinformatics labs for multi-omics integration or medicinal chemistry groups for analog synthesis. Pre-submission peer review of proposals can identify feasibility gaps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
